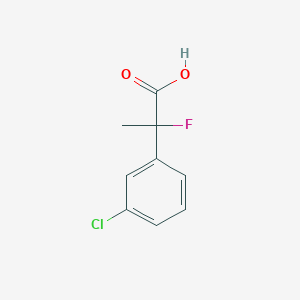![molecular formula C7H8F3N3 B13065627 (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine typically involves the reaction of 2-bromo-5-(trifluoromethyl)pyridine with corresponding aromatic amines via a palladium-catalyzed amination reaction. The reaction is carried out in the presence of a palladium (dba)2/BINAP catalytic system . The reaction conditions include an argon atmosphere and boiling 1,4-dioxane as the solvent, with sodium tert-butoxide as the base .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the use of palladium-catalyzed amination reactions in large-scale synthesis is common in the pharmaceutical industry due to its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(5-(Trifluoromethyl)pyridin-2-yl)amine: This compound also contains a trifluoromethyl group attached to a pyridine ring and is used in similar applications.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have a pyrimidine moiety and exhibit a wide range of pharmacological activities.
Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds are known for their significant photophysical properties and applications in medicinal chemistry.
Uniqueness
(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine is unique due to its specific structural features, such as the presence of a trifluoromethyl group and a pyrimidine ring
Properties
Molecular Formula |
C7H8F3N3 |
|---|---|
Molecular Weight |
191.15 g/mol |
IUPAC Name |
(1S)-1-[2-(trifluoromethyl)pyrimidin-5-yl]ethanamine |
InChI |
InChI=1S/C7H8F3N3/c1-4(11)5-2-12-6(13-3-5)7(8,9)10/h2-4H,11H2,1H3/t4-/m0/s1 |
InChI Key |
NMFKACMVCRUBJJ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@@H](C1=CN=C(N=C1)C(F)(F)F)N |
Canonical SMILES |
CC(C1=CN=C(N=C1)C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-6',7'-dihydro-5'H-spiro[cyclobutane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13065546.png)
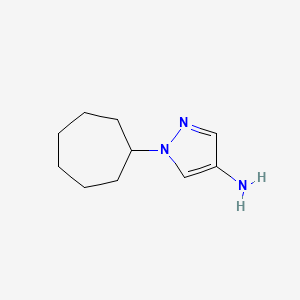
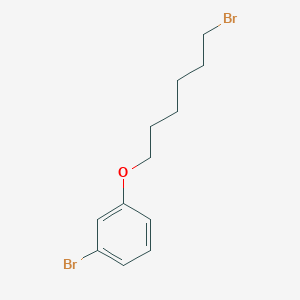



![4-[(2,6-Dimethylcyclohexyl)amino]pentan-1-ol](/img/structure/B13065598.png)
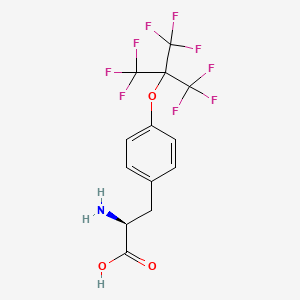


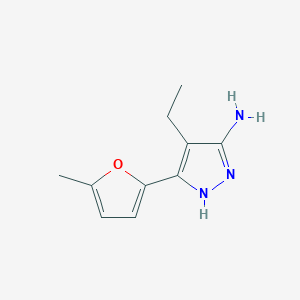
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
